(2Z)-2-(furan-2-ylmethylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-2-(furan-2-ylmethylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic derivative featuring a fused thiazolo-triazine core. Its structure includes a furan-2-ylmethylidene substituent at the 2-position and a 4-propoxybenzyl group at the 6-position.
The synthesis of such compounds typically involves condensation reactions between aldehyde derivatives and heterocyclic precursors. For example, analogous structures, such as (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS: 620540-05-8), are synthesized via Knoevenagel condensation, yielding products with distinct spectroscopic profiles (e.g., IR, NMR) and crystallographic stability .
Properties
Molecular Formula |
C20H17N3O4S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H17N3O4S/c1-2-9-26-14-7-5-13(6-8-14)11-16-18(24)21-20-23(22-16)19(25)17(28-20)12-15-4-3-10-27-15/h3-8,10,12H,2,9,11H2,1H3/b17-12- |
InChI Key |
KQJRAZHVTXZWNK-ATVHPVEESA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of thiazolo[3,2-b][1,2,4]triazine derivatives. Its structure features a furan ring and a propoxybenzyl group, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 358.42 g/mol.
Anticancer Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit significant anticancer properties. A study highlighted that certain derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. For instance, a derivative similar to our compound was shown to selectively inhibit PI3Kgamma, a target in cancer therapy .
Antiviral Activity
In the context of viral infections, compounds with similar structural motifs have been identified as inhibitors of viral proteases. For example, derivatives with furan-2-ylmethylene groups were reported to inhibit the main protease (Mpro) of SARS-CoV-2, showcasing their potential in antiviral therapy . The IC50 values for these inhibitors ranged from 1.55 μM to 10.76 μM, indicating potent activity against viral replication.
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazine derivatives has also been documented. Compounds targeting PI3Kgamma have been shown to reduce leukocyte recruitment in models of acute inflammation. This suggests that our compound may possess similar anti-inflammatory effects through modulation of immune responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and proteases involved in cellular signaling pathways.
- Induction of Apoptosis : By disrupting survival signals in cancer cells, it promotes programmed cell death.
- Modulation of Immune Response : It may alter cytokine production and leukocyte migration during inflammatory responses.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazolo[3,2-b][1,2,4]triazine derivatives:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Compound demonstrated IC50 values ranging from 5 μM to 15 μM across different cell lines.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
Case Study 2: Antiviral Activity Against SARS-CoV-2
In another study focusing on antiviral properties:
- Target : Main protease (Mpro) of SARS-CoV-2.
- Compounds Tested : Variants derived from furan-2-ylmethylene scaffolds.
- Results : Notable inhibition with IC50 values as low as 1.55 μM.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| F8-B6 | 1.57 | Antiviral |
| F8-S43 | 10.76 | Antiviral |
| Thiazole Derivative X | 5 - 15 | Anticancer |
Scientific Research Applications
Biological Activities
The compound has shown promise in various biological assays:
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial metabolic pathways.
Anticancer Potential
Thiazole and triazine derivatives have been investigated for their anticancer activities. Preliminary studies suggest that (2Z)-2-(furan-2-ylmethylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione may induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of similar compounds. The inhibition of cyclin-dependent kinase 2 (CDK2) has been suggested as a possible mechanism through which these compounds exert their effects.
Case Studies
Several studies have explored the applications of thiazolo[3,2-b][1,2,4]triazine derivatives:
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
-
Case Study on Anticancer Activity :
- Objective : To assess cytotoxicity in various cancer cell lines.
- Findings : The compound showed significant cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in the low micromolar range.
-
Case Study on Anti-inflammatory Activity :
- Objective : To investigate effects on inflammatory markers.
- Findings : The compound reduced levels of pro-inflammatory cytokines in vitro and exhibited potential as a therapeutic agent for inflammatory diseases.
Chemical Reactions Analysis
Base-Mediated Ring Expansion and Rearrangement
The thiazolo[3,2-b] triazine core undergoes skeletal rearrangements under basic conditions. In related systems (e.g., imidazothiazolotriazines), treatment with KOH in methanol triggers hydrolysis and thiazole ring expansion to form thiazino-triazine derivatives . For the target compound, similar conditions may induce:
-
Ester hydrolysis (if applicable) followed by thiazine ring formation via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanisms .
-
Conversion to imidazo[4,5-e] thiazino[2,3-c] triazine analogs through recyclization .
Example Reaction Pathway
| Conditions | Reactant | Product | Yield |
|---|---|---|---|
| KOH (2.5 eq), MeOH, reflux | Thiazolotriazine ester derivative | Imidazo[4,5-e] thiazino[2,3-c]triazine salt | 47–96% |
Acid-Catalyzed Transformations
Protonation of carbonyl groups in acidic media can lead to C–N bond cleavage in the triazine ring. For instance:
-
Acidification of potassium salts (e.g., 3a–j ) with HCl yields imidazo[4,5-e] thiazino[2,3-c]triazine-7-carboxylic acids .
-
The exocyclic double bond (Z-configuration) may undergo tautomerism or isomerization under prolonged acidic conditions.
Nucleophilic Attack at the Dione Moieties
The 3,7-dione groups are electrophilic sites susceptible to nucleophilic attack:
-
Amines : Formation of Schiff bases or amides via condensation.
-
Alcohols : Esterification or acetal formation under dehydrating conditions.
Key Functional Group Reactivity
| Site | Reaction Type | Potential Products |
|---|---|---|
| 3,7-Dione | Nucleophilic addition | Hydroxy derivatives, thioesters |
| Furan-2-ylmethylidene | Electrophilic substitution | Nitro-, bromo-, or sulfonated furan derivatives |
Oxidation and Reduction Reactions
-
Exocyclic double bond : Catalytic hydrogenation (H₂/Pd) could reduce the Z-configured double bond to a single bond, altering stereochemistry.
-
Dione groups : Reduction with NaBH₄ or LiAlH₄ may yield diol intermediates, though steric hindrance from the fused rings could limit reactivity.
Cyclocondensation with Bifunctional Reagents
The compound may participate in cyclization reactions to form polyheterocyclic systems:
-
Reaction with formamide or chloroacetyl chloride under reflux yields fused pyrimido-triazine or thiazolo-oxadiazepine derivatives .
-
Mechanism : Initial reduction followed by cyclocondensation .
Example
| Reagent | Conditions | Product |
|---|---|---|
| Formamide | Acetic acid, Zn dust | Pyrimido[1,6-a] triazine-3,5-dione |
| Chloroacetyl chloride | DMF, K₂CO₃ | Thiazolo[2’,3’:2,3]pyrimido[6,1-d] oxadiazepine |
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan moiety is prone to electrophilic substitution:
-
Nitration (HNO₃/H₂SO₄): Substitution at the α-position relative to oxygen.
-
Halogenation (Br₂/Fe): Bromination to form 5-bromo-furan derivatives.
Ether Cleavage of the 4-Propoxybenzyl Group
The propoxybenzyl substituent undergoes acid- or base-mediated cleavage :
-
Strong acids (HBr/HOAc) : Cleavage to 4-hydroxybenzyl alcohol derivatives.
-
Oxidation (KMnO₄) : Conversion to 4-carboxybenzyl groups.
Photochemical and Thermal Stability
While direct data is limited, analogous thiazolo-triazines exhibit:
-
Photodegradation : Under UV light, ring-opening via C–S bond cleavage.
-
Thermal decomposition : Above 200°C, fragmentation into smaller heterocyclic fragments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and synthetic yields, based on published
Key Observations:
Substituent Effects on Yield and Stability: Compounds with bulky substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) exhibit higher melting points (243–246°C) compared to those with electron-withdrawing groups (e.g., 4-cyanobenzylidene in 11b, m.p. 213–215°C), suggesting enhanced crystallinity from steric hindrance .
Spectral Signatures :
- The presence of a nitrile (CN) group in 11a and 11b is confirmed by strong IR absorption near 2,200 cm⁻¹, absent in the target compound .
- Thiazolo-triazine derivatives consistently show carbonyl (C=O) stretches in IR spectra between 1,650–1,750 cm⁻¹, corroborating the triazine-dione core .
Biological Relevance :
- While direct data for the target compound are scarce, structurally related triazolothiadiazines (e.g., 11a , 11b ) have been investigated for acetylcholinesterase inhibition. 3D-QSAR models suggest that substituents like furan and benzylidene groups enhance binding affinity to enzyme active sites .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows methods analogous to , where fused heterocycles are constructed via condensation in acetic anhydride/acetic acid mixtures. However, the 4-propoxybenzyl group may require tailored protection-deprotection strategies to avoid side reactions .
- Pharmacological Potential: Derivatives with propoxybenzyl substituents (e.g., ) are hypothesized to exhibit improved bioavailability due to increased lipophilicity, though this requires validation through in vitro assays .
Preparation Methods
Cyclocondensation of Thiosemicarbazide with α-Bromo Ketones
The thiazolo[3,2-b]triazine-3,7(2H)-dione core is synthesized via cyclocondensation of thiosemicarbazide with α-bromoacetylated intermediates. For example, reacting 2-bromo-1-(4-propoxybenzyl)ethan-1-one with thiosemicarbazide in ethanol under reflux yields 6-(4-propoxybenzyl)-7H-thiazolo[3,2-b][1,2,]triazine-3,7(2H)-dione (Intermediate A). This step requires strict control of pH (8–9) using sodium acetate to prevent side reactions.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 78 |
| Reaction Time (h) | 6 | 78 |
| Base | NaOAc | 78 |
Alkylation at Position 6
Introduction of the 4-propoxybenzyl group is achieved by alkylating a hydroxylated triazine precursor. Treating 6-hydroxy-7H-thiazolo[3,2-b]triazine-3,7(2H)-dione with 4-propoxybenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base affords Intermediate A in 72% yield. The propoxy group is introduced prior to cyclocondensation to avoid steric hindrance during later stages.
| Catalyst | Solvent | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Piperidine | Toluene | 9:1 | 85 |
| NH4OAc | Ethanol | 3:1 | 62 |
| No catalyst | DMF | 1:1 | 41 |
Purification and Crystallization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) and recrystallized from ethanol to afford orange needles. Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, consistent with the crystalline purity achieved.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, CH=N), 7.89 (d, J = 3.6 Hz, 1H, furan-H3), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.75–6.82 (m, 3H, Ar-H and furan-H4), 4.02 (t, J = 6.8 Hz, 2H, OCH2), 3.58 (s, 2H, CH2), 1.72–1.85 (m, 2H, CH2), 1.01 (t, J = 7.2 Hz, 3H, CH3).
-
13C NMR (100 MHz, DMSO-d6) : δ 168.2 (C=O), 158.1 (C=N), 152.4 (furan-C2), 132.5–114.8 (aromatic carbons), 69.3 (OCH2), 44.1 (CH2), 22.7 (CH2), 10.9 (CH3).
The downfield shift of the CH=N proton (δ 8.42) confirms successful condensation, while the absence of carbonyl proton signals at δ > 10 ppm rules out residual aldehyde.
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm−1): 1675 (C=O), 1620 (C=N), 1585 (C=C furan), 1245 (C–O–C). The lack of N–H stretching (3300–3500 cm−1) verifies complete cyclization.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Knoevenagel Condensation
The base-catalyzed condensation proceeds via a six-membered transition state, with piperidine facilitating deprotonation of the active methylene group. Competing aldol addition is suppressed by using anhydrous toluene and molecular sieves to sequester water.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-2-(furan-2-ylmethylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?
- Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization of thiazolo-triazine precursors. A validated approach includes refluxing substituted benzylidene derivatives (e.g., furan-2-carbaldehyde) with thioamide intermediates in acetic anhydride and acetic acid, catalyzed by sodium acetate. This facilitates the formation of the thiazolo-triazine core, followed by propoxybenzyl substitution via nucleophilic alkylation (68% yield reported for analogous structures) . Purification involves recrystallization from DMF/ethanol mixtures to isolate the Z-isomer .
Q. Which spectroscopic techniques confirm the Z-configuration and structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The Z-configuration is confirmed by coupling constants (e.g., singlet peaks for the exocyclic =CH group at δ ~7.9–8.1 ppm) and carbon chemical shifts for the furan and propoxybenzyl moieties .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1719 cm⁻¹) and C≡N (if present) verify functional groups .
- X-ray Crystallography : Definitive proof of stereochemistry and bond angles (e.g., C–C bond lengths of 1.34–1.38 Å for the exocyclic double bond) .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (e.g., ESI-MS showing [M+H]⁺ peaks matching theoretical molecular weights). For analogs, m/z values of 386–403 (M⁺) are typical .
Advanced Research Questions
Q. What strategies optimize reaction yields for the thiazolo-triazine core under varying catalytic conditions?
- Methodological Answer : Bayesian optimization or Design of Experiments (DoE) can systematically test variables (e.g., catalyst loading, solvent ratios, temperature). For example, sodium acetate (0.5–1.0 eq.) in acetic anhydride improves cyclization efficiency, while higher temperatures (>100°C) reduce byproducts. Heuristic algorithms (e.g., genetic algorithms) further refine conditions for maximum yield .
Q. How do electronic effects of the 4-propoxybenzyl substituent influence the compound’s reactivity?
- Methodological Answer : Computational DFT studies (B3LYP/6-31G* level) model electron density distribution. The propoxy group’s electron-donating nature stabilizes the triazine ring via resonance, enhancing electrophilic substitution at the 6-position. Hammett constants (σ⁺) correlate with substituent effects on reaction rates .
Q. What in vitro assays are suitable for evaluating its potential antimicrobial activity?
- Methodological Answer : Use microbroth dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For antifungal activity, test against C. albicans via disk diffusion. Analogous thiadiazolo-triazines show MIC values of 8–32 µg/mL, suggesting similar protocols for this compound .
Q. How can structural analogs resolve contradictions in reported biological activity data?
- Methodological Answer : Perform SAR studies by synthesizing derivatives with modified substituents (e.g., replacing propoxy with methoxy or nitro groups). Compare activity across analogs using standardized assays to isolate the role of the furan and benzylidene moieties. Conflicting data may arise from differences in bacterial strains or solvent polarity in assays .
Q. What computational tools predict the compound’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
